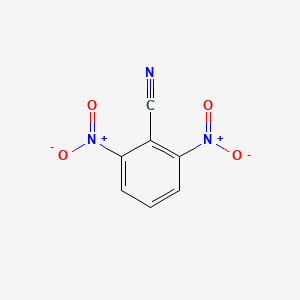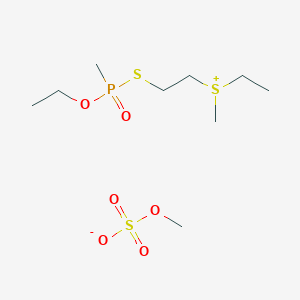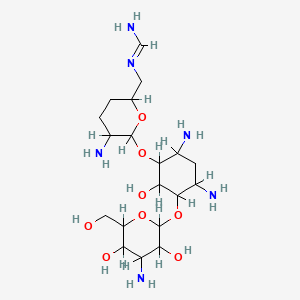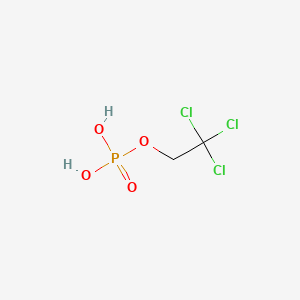
2,6-ジニトロベンゾニトリル
概要
説明
2,6-Dinitrobenzonitrile, also known as 2,6-Dinitrobenzonitrile, is a useful research compound. Its molecular formula is C7H3N3O4 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dinitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2,6-ジニトロベンゾニトリル: は、様々な化学反応の前駆体として有機合成において利用されています。 そのニトリル基は、それぞれ還元または加水分解により、アミンやカルボン酸などの他の官能基に変換できる汎用性の高い官能基として機能することができます {svg_1}。 この化合物のジニトロ配置は、芳香環での選択的反応も可能にし、複雑な有機分子の構築に役立ちます。
触媒作用
触媒では、2,6-ジニトロベンゾニトリルは、カルベン変換における役割について研究されています {svg_2}。 カルベンは非常に反応性の高い中間体であり、この化合物に電子吸引性のニトロ基が存在することで、カルベンを安定化し、より制御された反応が可能になります。 この安定化は、医薬品や農薬を含む様々な有機化合物の合成に不可欠です。
材料科学
2,6-ジニトロベンゾニトリルのニトロ基は、水素結合に関与することができ、これは特定の特性を持つ材料の設計に役立ちます {svg_3}。 例えば、熱安定性の向上したポリマーを作成したり、電子用途向けの低誘電率誘電体材料を作製したりするために使用できます。
分析化学
2,6-ジニトロベンゾニトリル: は、特定の融点や純度など、明確な特性を持つため、高速液体クロマトグラフィー(HPLC)の標準として使用できます {svg_4}。 これは、機器の校正や、複雑な混合物中の物質の定量に役立ちます。
医薬品研究
医薬品研究では、2,6-ジニトロベンゾニトリルは、医薬品分子の合成における潜在的な中間体です。 その化学構造により、新しい治療薬の開発につながる可能性のある様々な置換基を導入することができます {svg_5}.
安全性と環境研究
2,6-ジニトロベンゾニトリルの安全性プロファイルは、実験室での取り扱いと保管にとって不可欠です。 この化学物質を扱う研究者にとって重要な情報である、急性経口、経皮、吸入毒性について分類されています {svg_6}。 また、水や土壌での挙動など、その環境への影響を理解することは、その生態学的フットプリントを評価するために不可欠です。
Safety and Hazards
特性
IUPAC Name |
2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-00-4 | |
| Record name | Dinitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?
A1: 2,6-Dinitrobenzonitrile crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].
Q2: Are there any notable intramolecular interactions within the 2,6-Dinitrobenzonitrile molecule?
A2: While 2,6-Dinitrobenzonitrile doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].
Q3: How does the presence of nitro groups affect the properties of aromatic compounds like 2,6-Dinitrobenzonitrile?
A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,1-Benzoxathiin-3-carboxamide, N-[3-(diethylamino)propyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide](/img/structure/B1207915.png)


![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)






